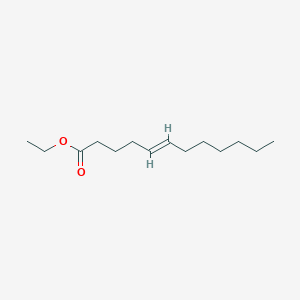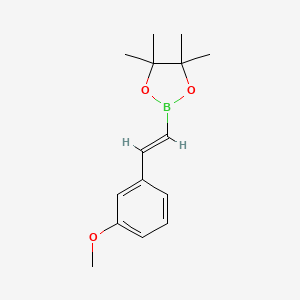
2-Amino-4-carbamoyl-2-fluorobutanoic acid
Übersicht
Beschreibung
2-Amino-4-carbamoyl-2-fluorobutanoic acid, also known as ACFB, is a chemical compound that belongs to the class of amino acids. It is a fluorinated derivative of glutamine and is used extensively in scientific research as a tool to study various physiological and biochemical processes. ACFB has been shown to have a wide range of applications in the field of medicine, biochemistry, and biotechnology.
Wirkmechanismus
2-Amino-4-carbamoyl-2-fluorobutanoic acid acts as a competitive inhibitor of glutamine transporters, which are responsible for the uptake of glutamine into cells. By inhibiting these transporters, 2-Amino-4-carbamoyl-2-fluorobutanoic acid can modulate the levels of glutamine within cells, which can have a wide range of effects on cellular metabolism and function.
Biochemical and Physiological Effects:
2-Amino-4-carbamoyl-2-fluorobutanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the levels of glutamine within cells, which can affect various cellular processes, including protein synthesis, energy metabolism, and cell signaling. 2-Amino-4-carbamoyl-2-fluorobutanoic acid has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Amino-4-carbamoyl-2-fluorobutanoic acid in lab experiments is its specificity. 2-Amino-4-carbamoyl-2-fluorobutanoic acid is a highly specific inhibitor of glutamine transporters, which makes it an ideal tool for studying the effects of glutamine on cellular metabolism and function. However, one of the main limitations of using 2-Amino-4-carbamoyl-2-fluorobutanoic acid is its toxicity. 2-Amino-4-carbamoyl-2-fluorobutanoic acid can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Amino-4-carbamoyl-2-fluorobutanoic acid. One area of research is the development of new synthetic methods for 2-Amino-4-carbamoyl-2-fluorobutanoic acid that are more efficient and cost-effective. Another area of research is the development of new applications for 2-Amino-4-carbamoyl-2-fluorobutanoic acid, particularly in the field of neurodegenerative diseases. Finally, further research is needed to better understand the mechanisms underlying the effects of 2-Amino-4-carbamoyl-2-fluorobutanoic acid on cellular metabolism and function.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-carbamoyl-2-fluorobutanoic acid has been extensively studied for its potential applications in various scientific fields. It has been used as a tool to study the transport of amino acids across cell membranes, the metabolism of glutamine, and the regulation of protein synthesis. 2-Amino-4-carbamoyl-2-fluorobutanoic acid has also been used to study the effects of various drugs on the central nervous system, including the effects of alcohol and cocaine.
Eigenschaften
IUPAC Name |
2,5-diamino-2-fluoro-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FN2O3/c6-5(8,4(10)11)2-1-3(7)9/h1-2,8H2,(H2,7,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRQIQMVUGFBRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)(N)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-carbamoyl-2-fluorobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B3043438.png)

![2-Benzyl-2,9-diazaspiro[5.5]undecane](/img/structure/B3043442.png)

![1H-1,4-Diazepine, hexahydro-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B3043444.png)

![4-[(4,6-Dimethoxypyrimidin-2-yl)-phenylmethyl]sulfanylaniline](/img/structure/B3043448.png)
![2-[(4,6-Dimethoxypyrimidin-2-yl)-phenylmethyl]sulfanylethanamine](/img/structure/B3043451.png)

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B3043455.png)

![4-Chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3043457.png)

